2-Naphthalenyl(triphenylphosphine)gold
Description
Properties
Molecular Formula |
C28H22AuP |
|---|---|
Molecular Weight |
586.4 g/mol |
IUPAC Name |
gold(1+);2H-naphthalen-2-ide;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C10H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;/h1-15H;1-3,5-8H;/q;-1;+1 |
InChI Key |
UPVVYXIZMRUEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C=[C-]C=CC2=C1.[Au+] |
Origin of Product |
United States |
Structural Characterization and Coordination Environment of 2 Naphthalenyl Triphenylphosphine Gold
X-ray Crystallographic Analysis of Gold(I)-Aryl Phosphine (B1218219) Complexes
X-ray crystallography is a definitive technique for determining the solid-state structure of crystalline compounds. Analysis of 2-Naphthalenyl(triphenylphosphine)gold and analogous gold(I)-aryl phosphine complexes provides detailed information on coordination geometry, bond parameters, and intermolecular interactions. nih.govrsc.org
Gold(I) complexes, possessing a d¹⁰ electronic configuration, predominantly exhibit a linear two-coordinate geometry. rsc.orgresearchgate.net This principle holds for aryl phosphine gold(I) complexes, where the gold center is typically bonded to a phosphorus atom from the phosphine ligand and a carbon atom from the aryl group. rsc.org In the case of (pentafluorophenyl)(triphenylphosphine)gold(I), a closely related compound, the C–Au–P angle is 178°, deviating only slightly from the ideal 180° of perfect linearity. rsc.org Similarly, other phosphine gold(I) complexes show P-Au-P or N-Au-P angles that are nearly linear, with values recorded between 166° and 178°. nih.govnih.gov This linear arrangement is a hallmark of two-coordinate Au(I) chemistry, minimizing steric repulsion and optimizing orbital overlap for bonding. researchgate.netresearchgate.net
The precise measurement of bond lengths and angles through X-ray diffraction provides fundamental data on the nature of the coordinate bonds. In gold(I)-aryl phosphine complexes, the Au–P and Au–C bond distances are key parameters. For the analogous compound (pentafluorophenyl)(triphenylphosphine)gold(I), the Au–P bond length was determined to be 2.27(1) Å and the Au–C bond length was 2.07(2) Å. rsc.org These values are consistent with those observed in other similar gold(I) phosphine structures, where Au-P distances typically range from 2.22 Å to 2.31 Å. nih.govresearchgate.net
| Compound | Au–P Bond Length (Å) | Au–C Bond Length (Å) | C–Au–P Angle (°) | Reference |
|---|---|---|---|---|
| (Pentafluorophenyl)(triphenylphosphine)gold(I) | 2.27(1) | 2.07(2) | 178.0 | rsc.org |
| [Au(L1)(PPh3)] (L1 = 6-ethoxy-9H-purine anion) | 2.235(1) | N/A (Au-N bond) | 175.4(1) | nih.gov |
| [Au(L3)(PPh3)] (L3 = 6-allyloxy-9H-purine anion) | 2.232(2) | N/A (Au-N bond) | 172.4(2) | nih.gov |
This table presents crystallographic data for representative gold(I) phosphine complexes, illustrating typical bond lengths and the near-linear coordination geometry.
A fascinating feature of gold(I) chemistry is the tendency for gold centers to engage in aurophilic interactions, which are weak, attractive forces between closed-shell Au(I) ions. nih.govmdpi.com These interactions, with energies comparable to strong hydrogen bonds, lead to the formation of dimers or larger aggregates with Au···Au distances shorter than the sum of their van der Waals radii (~3.6 Å). nih.gov
In the specific binuclear complex [μ-2-Naphthyl{Au(PPh3)}2]ClO4, where two Au(PPh3) units are bridged by a single 2-naphthyl group, X-ray crystallography has revealed a short intramolecular Au–Au separation of 2.7731(4) Å. rsc.org This distance is significantly shorter than the van der Waals contact distance and is a clear indication of a strong aurophilic interaction holding the two gold centers in close proximity. rsc.org Such interactions are not merely structural curiosities; they can significantly influence the photophysical properties of the complex. mdpi.comub.edu
Spectroscopic Techniques for Structural Elucidation
While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are crucial for confirming the structure in solution and providing further details about the electronic environment of the nuclei. nih.govrsc.org
Multinuclear NMR spectroscopy is a powerful tool for the characterization of 2-Naphthalenyl(triphenylphosphine)gold in solution.
³¹P{¹H} NMR: This is often the most informative NMR technique for phosphine complexes. The coordination of the triphenylphosphine (B44618) ligand to the gold(I) center causes a significant downfield shift in the ³¹P chemical shift (δ) compared to the free PPh₃ ligand. mdpi.com For example, related (imido)gold(I) triethylphosphine (B1216732) complexes show ³¹P signals around 41.0 ppm. acs.org This shift confirms the formation of the Au-P bond in solution.
¹H NMR: The ¹H NMR spectrum displays characteristic signals for the aromatic protons of both the 2-naphthyl and the triphenylphosphine ligands. The integration of these signals can help confirm the stoichiometry of the complex.
¹³C{¹H} NMR: This spectrum provides detailed information about the carbon framework. It shows distinct resonances for the carbon atoms of the 2-naphthyl group and the phenyl rings of the triphenylphosphine ligand. The carbon atoms directly bonded to phosphorus will appear as doublets due to ¹³C-¹³P coupling. rsc.org
| Nucleus | Compound Type / Fragment | Typical Chemical Shift (δ) / ppm | Key Feature | Reference |
|---|---|---|---|---|
| ³¹P | (R₃P)Au(I) Complexes | ~25-60 | Downfield shift upon coordination to Au(I) | rsc.orgmdpi.comrsc.orgresearchgate.net |
| ¹H | Triphenylphosphine & Naphthyl Protons | ~7.0-8.5 | Complex multiplet patterns in the aromatic region | rsc.org |
| ¹³C | Triphenylphosphine & Naphthyl Carbons | ~125-140 | Signals for aromatic carbons; C-P coupling observed | rsc.org |
This table summarizes representative NMR spectroscopic data for gold(I) phosphine complexes.
Mass spectrometry is employed to determine the molecular weight of the complex and to corroborate its elemental composition. nih.gov Soft ionization techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are particularly useful for analyzing organometallic compounds as they minimize fragmentation and often allow for the observation of the intact molecular ion. mdpi.comupce.cz The mass spectrum of a compound like 2-Naphthalenyl(triphenylphosphine)gold would be expected to show a prominent peak corresponding to the molecular ion [C₂₈H₂₂AuP]⁺. The fragmentation pattern typically involves the loss of neutral ligands, such as the triphenylphosphine, with the charge being retained by the gold-containing fragment. mdpi.comuvic.ca The characteristic isotopic pattern of gold (100% ¹⁹⁷Au) simplifies the interpretation of the spectra. uvic.ca
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important analytical technique used to probe the vibrational modes of molecules. In the context of 2-Naphthalenyl(triphenylphosphine)gold, IR spectroscopy provides valuable insights into the coordination of the triphenylphosphine and 2-naphthalenyl ligands to the gold(I) center. The vibrational spectrum can be understood by considering the characteristic absorptions of the individual ligands and the changes that occur upon complexation.
The coordination of the triphenylphosphine ligand to the gold atom is confirmed by shifts in the characteristic vibrational bands of the P-C bonds and the phenyl rings. Similarly, the attachment of the 2-naphthalenyl group is evidenced by the vibrations of the naphthalene (B1677914) ring system. The presence of both sets of characteristic bands, with specific shifts due to coordination, provides a spectroscopic signature for the complex.
A key vibrational mode that directly confirms the formation of the complex is the Au-P stretching vibration. This band is typically observed in the far-infrared region of the spectrum and is a direct indicator of the bond between the gold atom and the phosphorus atom of the triphenylphosphine ligand. For gold(I) phosphine complexes, this absorption is generally found in the range of 420–541 cm⁻¹.
The table below summarizes the principal infrared absorption bands for 2-Naphthalenyl(triphenylphosphine)gold, with assignments based on the characteristic vibrations of the naphthalenyl and triphenylphosphine moieties.
| Frequency (cm⁻¹) | Assignment | Description |
| ~3100-3000 | ν(C-H) | Aromatic C-H stretching vibrations of the naphthalene and phenyl rings. |
| ~1600-1450 | ν(C=C) | Aromatic C=C stretching vibrations within the naphthalene and phenyl rings. |
| ~1435 | ν(P-C) | Phenyl-phosphorus stretching vibration, often shifted upon coordination to gold. |
| ~1100 | In-plane δ(C-H) | In-plane C-H bending vibrations of the aromatic rings. |
| ~750 | Out-of-plane δ(C-H) | Out-of-plane C-H bending (wagging) vibrations of the aromatic rings. |
| ~500 | Phenyl Ring Vibration | Out-of-plane deformation of the phenyl rings, sensitive to substitution and coordination. |
| ~450 | ν(Au-P) | Gold-Phosphorus stretching vibration, confirming the PPh₃ coordination. |
Note: The exact frequencies can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific crystalline form of the compound.
The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings of both the naphthalene and triphenylphosphine ligands give rise to a series of bands in the 1600-1450 cm⁻¹ region. The vibrations associated with the triphenylphosphine ligand, particularly the P-C stretching and phenyl ring modes, are of significant diagnostic value. The band around 1435 cm⁻¹ is characteristic of the P-C stretching vibration and its position can be sensitive to the coordination environment of the phosphorus atom. Other bands related to the triphenylphosphine ligand are found at approximately 1100, 750, and 500 cm⁻¹.
The vibrations of the naphthalenyl group are superimposed on those of the triphenylphosphine ligand. The characteristic C-H and C=C vibrations of the naphthalene ring system fall within the general regions for aromatic compounds. The specific pattern of substitution on the naphthalene ring can influence the exact positions and intensities of the out-of-plane C-H bending modes observed in the lower frequency region of the spectrum.
Electronic Structure and Photophysical Properties of Gold I Naphthalenyl Phosphine Complexes
Luminescence and Phosphorescence Phenomena in Gold(I) Complexes
Gold(I) phosphine (B1218219) complexes, particularly those incorporating aromatic chromophores like the naphthyl group, are well-known for their interesting photophysical properties, including both fluorescence and phosphorescence. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org While many heavy-metal complexes are expected to be primarily phosphorescent, gold(I) complexes can exhibit significant fluorescence. nih.govresearchgate.net The luminescence in these compounds can arise from various electronic transitions, including metal-centered (MC), intraligand (IL), and charge-transfer (CT) excited states. researchgate.net
Intraligand Phosphorescence Originating from the Naphthyl Unit
In complexes like 2-Naphthalenyl(triphenylphosphine)gold, the naphthyl group acts as the primary chromophore. The emission observed is often characterized as originating from an intraligand (IL) excited state localized on this naphthyl moiety. researchgate.net At room temperature in solution, these types of complexes can display both intraligand fluorescence (a short-lived emission) and phosphorescence (a longer-lived emission). researchgate.net However, at lower temperatures, such as 77 K, the emission spectra become dominated by this intraligand phosphorescence, a typical feature for gold complexes that contain extended π-chromophores. researchgate.net This phenomenon is directly linked to the electronic transitions within the naphthalene (B1677914) unit, which are perturbed by the presence of the gold(I)-phosphine group.
Heavy Atom Effect of Gold(I) on Triplet State Properties
The observation of significant phosphorescence, even at room temperature in some cases, is a direct consequence of the "heavy atom effect." mdpi.comnih.gov The gold atom, being a heavy element, induces strong spin-orbit coupling (SOC). researchgate.net This coupling provides an efficient pathway for the molecule to transition from the initial singlet excited state (S₁) to a triplet excited state (T₁), a process known as intersystem crossing (ISC). mdpi.commdpi.comnih.gov
Once the triplet state is populated, it can relax to the ground state by emitting light (phosphorescence). The heavy atom effect enhances the rate of ISC, making the population of the triplet state more competitive with other decay pathways like fluorescence and non-radiative decay. mdpi.comnih.gov For the heavy atom effect to be most effective, the orbitals of the heavy atom must interact with the molecular orbitals involved in the electronic transition. pdx.edu While the presence of gold generally promotes ISC, the efficiency can vary greatly depending on the specific geometry and electronic structure of the complex. researchgate.net
Influence of Ligand Chromophore Location on Emissive Properties
The specific placement and structure of the chromophore within the ligand framework have a profound impact on the resulting emissive properties. rsc.orgrsc.org Studies on gold(I) complexes with phosphine ligands functionalized with different chromophores have shown that the coordination environment and the positioning of the chromophore significantly affect intersystem crossing and phosphorescence. rsc.orgrsc.org
For instance, in related gold(I)-naphthalimide complexes, the presence or absence of a substituent on the naphthalimide ring system alters the emission profile. mdpi.comnih.gov N-substituted, bulkier naphthalimide ligands tend to result in complexes that are purely fluorescent. nih.gov In contrast, complexes with less bulky, unsubstituted naphthalimide chromophores can pack more closely in the solid state or in aggregates. This proximity allows the heavy gold atom of a neighboring molecule to influence the chromophore, enhancing the intermolecular heavy atom effect and promoting phosphorescence. mdpi.comnih.gov This demonstrates that not just the chromophore itself, but its accessibility and interaction with nearby heavy atoms, are critical for determining the luminescence pathway.
Role of Aurophilic Interactions in Solid-State Luminescence Enhancement
A key feature of gold(I) chemistry is aurophilicity, a weak, attractive interaction between closed-shell gold(I) centers (Au···Au) with bond strengths comparable to hydrogen bonds. mdpi.comwikipedia.org These interactions are particularly important in the solid state, where they can lead to the formation of dimers, oligomers, or extended one-dimensional chains. mdpi.comrsc.org
Aurophilic interactions have a dramatic effect on the luminescence of gold(I) complexes. mdpi.com Many complexes that are non-emissive or weakly emissive in solution become intensely luminescent in the solid state. rsc.org This enhancement is attributed to the formation of new excited states, such as metal-metal-to-ligand charge transfer (MMLCT) states, and to the increased rigidity of the aggregated structure, which reduces non-radiative decay pathways. rsc.org The emission energy and intensity are highly sensitive to the Au···Au distance, which can be altered by external stimuli like temperature, pressure, or solvent vapors, leading to thermochromic, mechanochromic, and vapochromic behavior. mdpi.comnih.govacs.org For example, a reversible phase change in a gold(I) cluster was shown to alter the Au···Au distances, which directly correlated with a change in the complex's luminescence. nih.govacs.org
Table 2: Photophysical Properties of Gold(I)-Naphthyl Phosphine Type Complexes
| Property | Description | Key Influencing Factors |
|---|---|---|
| Primary Emission | Can exhibit both fluorescence and phosphorescence. researchgate.net | Temperature, solvent, aggregation state. |
| Excited State Origin | Primarily intraligand (IL) transitions localized on the naphthyl chromophore. researchgate.net | Naphthyl π-system. |
| Phosphorescence | Enhanced by the heavy atom effect of Gold(I). mdpi.comnih.gov | Strong spin-orbit coupling (SOC) facilitates intersystem crossing (ISC). mdpi.comresearchgate.net |
| Solid-State Emission | Often enhanced compared to solution due to aurophilic interactions and aggregation. mdpi.comrsc.org | Au···Au distance, molecular packing, increased rigidity. rsc.orgnih.govacs.org |
Theoretical and Computational Studies of Gold I Aryl Phosphine Complexes in Catalysis
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure
No specific DFT calculations detailing the reaction mechanisms or electronic structure of 2-Naphthalenyl(triphenylphosphine)gold were found in the reviewed literature. General studies on related gold(I) phosphine (B1218219) complexes utilize DFT to investigate reaction pathways, such as those in cycloisomerization reactions, and to understand the electronic properties that govern their catalytic activity. nih.govnih.govmdpi.comsmith.edu These calculations are crucial for mapping out the energetic landscapes of reactions and identifying key intermediates. researchgate.net
Elucidating Ligand Effects on Electronic Structure and Reactivity
The literature contains considerable research on the effect of phosphine ligands on the electronic structure and reactivity of gold(I) complexes. nih.govsigmaaldrich.com Both steric and electronic properties of the phosphine ligand are known to influence the outcomes of gold-catalyzed reactions. nih.gov Computational models are often employed to correlate ligand properties with observed reactivity and selectivity. However, specific computational data elucidating the precise electronic and steric effects of the triphenylphosphine (B44618) and 2-naphthalenyl groups within the specific context of 2-Naphthalenyl(triphenylphosphine)gold are not available.
Modeling Transition States and Energy Barriers
Modeling transition states and calculating energy barriers are standard applications of DFT in catalysis research, providing insight into reaction kinetics and mechanisms. nih.govchemrxiv.orgnih.gov For gold-catalyzed reactions, these models can help rationalize how the catalyst facilitates specific transformations by lowering activation energies. nih.govchemrxiv.org Despite the availability of these computational methods, no studies were found that specifically model the transition states or calculate the energy barriers for reactions catalyzed by 2-Naphthalenyl(triphenylphosphine)gold.
Due to the absence of specific research data for "2-Naphthalenyl(triphenylphosphine)gold" in the areas outlined, providing detailed research findings, data tables, or an in-depth article strictly adhering to the user's request is not feasible at this time.
Emerging Trends and Future Research Directions
Development of Novel Ligands for Enhanced Gold(I) Catalysis
The ligand bound to the gold(I) center plays a crucial role in modulating the catalyst's steric and electronic properties, thereby influencing its reactivity and selectivity. nsf.gov While monodentate phosphine (B1218219) ligands like triphenylphosphine (B44618) have been widely utilized, the development of new ligand scaffolds is a major focus for advancing gold(I) catalysis. acs.orgnih.gov
Key areas of ligand development include:
Chiral Ligands for Enantioselective Catalysis: A significant challenge in gold(I) catalysis is achieving high levels of enantioselectivity. Researchers are designing and synthesizing novel chiral ligands to create a chiral environment around the gold center, enabling the asymmetric synthesis of valuable molecules. acs.orgnih.gov This includes the development of axially chiral biaryl phosphines, phosphoramidites, and N-heterocyclic carbenes (NHCs). acs.org
Bifunctional Ligands: Ligands that can participate in the catalytic cycle beyond simple coordination to the metal center are gaining attention. These "cooperative" or "bifunctional" ligands can, for example, act as a base to deprotonate a substrate or as a hydrogen-bond donor to activate a nucleophile, often leading to enhanced reactivity and novel reaction pathways. nsf.gov
Bulky and "Holey" Ligands: The steric bulk of the ligand can be strategically tuned to control the accessibility of the gold center and influence the regioselectivity of reactions. "Holey" ligands, which possess a defined cavity around the metal, can create a microenvironment that promotes specific transformations and can lead to rate enhancements. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a versatile class of ligands for gold(I) catalysts. Their strong σ-donating ability and tunable steric properties often lead to highly stable and active catalysts. acs.org
The table below summarizes some classes of novel ligands and their impact on gold(I) catalysis.
| Ligand Class | Key Features | Impact on Gold(I) Catalysis |
| Chiral Biaryl Phosphines | Axial chirality | Enables enantioselective transformations. acs.orgnih.gov |
| Phosphoramidites | Readily tunable electronic and steric properties | Expands the scope of enantioselective reactions. acs.org |
| Bifunctional Phosphines | Possess a secondary functional group (e.g., amine, amide) | Promotes metal-ligand cooperation, enhancing reaction rates and enabling new reactivities. nsf.govresearchgate.net |
| "Holey" Phosphines | Create a confined space around the gold center | Can lead to rate enhancement and unique selectivity. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form highly stable and active catalysts. acs.org |
Expanding the Substrate Scope and Reaction Diversity in Gold(I) Catalysis
A primary goal in catalysis research is to broaden the range of substrates that can be effectively transformed and to discover new chemical reactions. Gold(I) catalysts have shown remarkable versatility in activating alkynes, allenes, and alkenes towards nucleophilic attack. researchgate.net Current research is pushing the boundaries of this reactivity.
Efforts in this area include:
Activation of Less Reactive Substrates: While gold(I) catalysts are highly effective for activating electron-rich π-systems, expanding their utility to less reactive or more challenging substrates is an ongoing effort. This includes the development of more electrophilic gold catalysts that can activate a wider range of unsaturated hydrocarbons.
Development of Novel Transformations: Researchers are exploring new types of reactions that can be catalyzed by gold(I) complexes. This includes the development of novel cycloaddition, rearrangement, and cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials. acs.org
Divergent Catalysis: A fascinating area of research is the use of different gold(I) catalysts, or even different metal catalysts, to steer a reaction towards different products from the same starting material. researchgate.netacs.org This "catalyst-controlled" or "divergent" catalysis provides a powerful tool for increasing molecular diversity. acs.org For instance, by simply changing the ligand or counterion on the gold(I) catalyst, it is sometimes possible to switch the reaction pathway from a cyclization to an intermolecular reaction. acs.org
The following table highlights some examples of expanding reaction diversity in gold(I) catalysis.
| Reaction Type | Description | Significance |
| Enantioselective Cycloadditions | The formation of chiral cyclic compounds through reactions like [4+2] and [2+2] cycloadditions. researchgate.net | Provides access to stereochemically complex and biologically relevant molecules. acs.org |
| Cascade Reactions | A sequence of intramolecular reactions that occur in a single step, often leading to a significant increase in molecular complexity. | Offers a highly efficient and atom-economical approach to complex target synthesis. acs.org |
| Gold-Catalyzed C-H Activation | The direct functionalization of carbon-hydrogen bonds, a traditionally unreactive bond. | Represents a major advance in synthetic efficiency, avoiding the need for pre-functionalized substrates. |
| Redox-Neutral Transformations | Reactions that proceed without a net change in the oxidation state of the reactants. | Often milder and more environmentally friendly than traditional redox reactions. |
Mechanistic Studies on Less-Explored Gold Catalytic Cycles
A thorough understanding of the reaction mechanism is crucial for the rational design of new catalysts and the optimization of existing catalytic processes. While the fundamental steps of π-activation by gold(I) are well-established, many of the more complex and recently discovered gold-catalyzed reactions involve less-understood mechanistic pathways. mdpi.com
Current research in this area focuses on:
Characterization of Reactive Intermediates: The direct observation and characterization of key intermediates in the catalytic cycle, such as gold-vinylidene and gold-carbene species, are essential for validating proposed mechanisms. mdpi.com Spectroscopic techniques and computational studies are powerful tools for this purpose.
Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the energetics of different reaction pathways and for understanding the role of the ligand and substrate in determining the outcome of a reaction. acs.orgresearchgate.net These studies can provide insights that are difficult to obtain through experiments alone. acs.org
Au(I)/Au(III) Redox Cycles: While much of gold(I) catalysis is thought to proceed through π-acid activation without a change in the metal's oxidation state, there is growing evidence for the involvement of Au(I)/Au(III) redox cycles in some transformations. mdpi.com Elucidating the factors that favor these redox pathways is an active area of investigation.
The Role of Counterions and Additives: The counterion associated with the cationic gold(I) catalyst can have a profound effect on the reactivity and selectivity of the reaction. acs.orgnih.gov Similarly, additives can play a crucial role in promoting or altering the course of a catalytic reaction. mdpi.com Understanding these effects is critical for optimizing reaction conditions.
Integration of Gold(I) Catalysis with Other Catalytic Systems
Combining gold(I) catalysis with other catalytic modes, such as photoredox catalysis, organocatalysis, or enzymatic catalysis, offers exciting opportunities to develop novel and powerful synthetic methodologies. This "dual catalysis" or "cooperative catalysis" approach can enable transformations that are not possible with either catalyst alone.
Promising areas of integration include:
Gold/Photoredox Dual Catalysis: This combination allows for the generation of radical intermediates under mild conditions, which can then participate in gold-catalyzed transformations. This has opened up new avenues for cross-coupling and other radical-mediated reactions.
Gold/Organocatalysis: The synergistic combination of a gold(I) catalyst to activate a π-system and an organocatalyst to activate a nucleophile can lead to highly enantioselective transformations.
Gold/Enzymatic Catalysis: The integration of gold catalysis with the high selectivity of enzymes is a nascent but promising area. mdpi.com This could lead to the development of chemoenzymatic cascades for the efficient synthesis of complex natural products and pharmaceuticals.
The ongoing exploration of these emerging trends and future research directions promises to further expand the synthetic utility of (2-Naphthalenyl)(triphenylphosphine)gold and other gold(I) catalysts, leading to the development of more efficient, selective, and sustainable chemical transformations.
Q & A
Q. What are the optimal synthetic routes for preparing 2-naphthalenyl(triphenylphosphine)gold(I) complexes?
The synthesis typically involves transmetallation or ligand substitution reactions. For example, (triphenylphosphine)gold(I) chloride (ClAuPPh₃) can react with naphthalene-derived organometallic reagents (e.g., Grignard or lithium reagents) to form the target complex. Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (often room temperature to 60°C), and stoichiometric ratios . Characterization via ³¹P NMR is essential to confirm ligand coordination, with chemical shifts typically observed between 30–40 ppm .
Q. Which spectroscopic techniques are most effective for characterizing 2-naphthalenyl(triphenylphosphine)gold(I) complexes?
- ³¹P NMR : Detects coordination shifts and assesses ligand purity.
- ¹H/¹³C NMR : Identifies naphthalenyl substituent environments; downfield shifts in carbonyl carbons (~Δ +10 ppm) indicate electronic effects from gold coordination .
- X-ray crystallography : Resolves steric effects and confirms linear Au(I) geometry (bond angles ~170–180°). Challenges include resolving aromatic carbon overlaps in solid-state NMR, which may require isotopic labeling .
- UV-Vis/PL spectroscopy : Monitors luminescence properties, particularly for applications in OLEDs or photothermal therapy .
Q. How do steric effects from triphenylphosphine ligands influence catalytic activity in gold(I) complexes?
Steric bulk from triphenylphosphine stabilizes Au(I) centers against aggregation but may hinder substrate access in catalysis. Comparative studies using bulky bis(o-biphenyl)phosphine ligands show reduced catalytic efficiency in alkynylation reactions, highlighting the need to balance steric protection with active site accessibility .
Advanced Research Questions
Q. What strategies mitigate data contradictions between solution-state and solid-state structural analyses?
Discrepancies in coordination geometry (e.g., monodentate vs. bidentate ligands) often arise from dynamic equilibria in solution. To resolve this:
- Use low-temperature NMR to "freeze" conformational states.
- Pair X-ray crystallography with DFT calculations to model solution-phase behavior .
- For solid-state NMR, employ ¹³C CP/MAS with high-power decoupling to reduce line broadening caused by aromatic carbons .
Q. How can 2-naphthalenyl(triphenylphosphine)gold(I) complexes be integrated into biomedical applications?
- Photothermal therapy : Triphenylphosphine-modified Au nanoparticles (3–6 nm) synthesized via microwave irradiation exhibit narrow size distributions and enhanced tumor-targeting capabilities. The phosphine oxide moiety reduces exciton quenching, improving photoluminescence quantum yields (PLQYs >80%) .
- Drug conjugates : Solid-phase peptide synthesis (SPPS) enables site-specific gold conjugation to cysteine residues in peptides, as demonstrated in enkephalin derivatives. Protecting group selection (e.g., tert-butylthiol) is critical to prevent Au(I) displacement during synthesis .
Q. What experimental designs address challenges in catalytic C–H functionalization using Au(I) complexes?
- Ligand screening : Test phosphine ligands with varying electronic profiles (e.g., electron-rich vs. electron-deficient) to modulate Au(I) electrophilicity.
- Additive optimization : Silver salts (e.g., AgOTf) can abstract chloride ligands, generating active Au(I) species.
- Mechanistic probes : Use deuterium kinetic isotope effects (KIEs) to distinguish between concerted and stepwise pathways in aryl–Au intermediates .
Q. How do solvent and counterion choices impact the stability of Au(I) complexes?
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize cationic Au(I) species, while nonpolar solvents (e.g., toluene) favor neutral complexes.
- Counterion effects : Non-coordinating anions (e.g., BF₄⁻, PF₆⁻) enhance catalytic activity by preventing anion exchange. In contrast, coordinating anions (e.g., Cl⁻) inhibit reactivity .
Methodological Considerations
Best practices for handling air- and moisture-sensitive Au(I) complexes:
- Use Schlenk lines or gloveboxes for synthesis and storage.
- Purge solvents with inert gases (N₂/Ar) and employ drying agents (e.g., molecular sieves).
- Monitor decomposition via ³¹P NMR; broadening or shifting peaks indicate ligand dissociation .
Designing experiments to analyze luminescence quenching in Au(I) complexes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
